2-Aminoethanol;4-bromobenzoic acid (CAS 585512-52-3), commonly referred to as ethanolaminium 4-bromobenzoate, is a pre-organized 1:1 organic salt that combines a versatile alkanolamine cation with a halogenated aromatic anion. In industrial and advanced laboratory settings, this compound is primarily procured to overcome the severe aqueous insolubility of free 4-bromobenzoic acid and the handling challenges of liquid, corrosive ethanolamine [1]. By locking these two components into a stable, weighable, crystalline solid, the salt provides an exact stoichiometric ratio essential for reproducible thermal amidation, while simultaneously acting as a highly water-soluble aryl bromide substrate for aqueous-phase cross-coupling reactions and a dual-interaction synthon in supramolecular crystal engineering [2].
A common procurement mistake is purchasing free 4-bromobenzoic acid and free 2-aminoethanol with the intent of mixing them in situ. This generic substitution frequently fails because free 2-aminoethanol is volatile and hygroscopic, leading to stoichiometric drift during heating and resulting in incomplete conversions or the formation of unwanted side products during amidation [1]. Furthermore, substituting this organic salt with an inorganic alternative, such as sodium 4-bromobenzoate, introduces metal cations (ash) into the system, which can poison sensitive palladium catalysts in downstream cross-coupling reactions or disrupt the delicate hydrogen-bonding networks required in supramolecular materials design [2]. Procuring the pre-formed 1:1 ethanolaminium salt guarantees exact stoichiometry, eliminates the handling of corrosive liquids, and provides a metal-free, highly soluble precursor.
For processes requiring aqueous-phase reactions, the solubility of the aryl halide is a critical bottleneck. Quantitative profiling demonstrates that the 2-aminoethanol;4-bromobenzoic acid salt achieves an aqueous solubility of approximately 345 mg/mL at 25 °C, compared to a mere 0.06 mg/mL for the free 4-bromobenzoic acid under identical conditions [1]. This >5,000-fold increase allows for high-concentration, solvent-free or purely aqueous formulations without the need for toxic organic co-solvents like DMF or DMSO.
| Evidence Dimension | Aqueous Solubility at 25 °C |
| Target Compound Data | 345 mg/mL (Ethanolaminium 4-bromobenzoate) |
| Comparator Or Baseline | 0.06 mg/mL (Free 4-bromobenzoic acid) |
| Quantified Difference | >5,000-fold increase in solubility |
| Conditions | Deionized water, neutral pH, 25 °C |
Enables high-throughput, high-concentration aqueous phase reactions (such as green Suzuki couplings) while eliminating the procurement and disposal costs of hazardous organic solvents.
When synthesizing N-(2-hydroxyethyl)-4-bromobenzamide, using the pre-formed 1:1 salt significantly outperforms in situ mixing. Thermal dehydration of the pre-formed salt at 160 °C yields 96% of the target amide with <1% residual amine. In contrast, physical in situ mixing of the free acid and base yields only 82% of the amide, leaving ~6% unreacted acid due to the evaporative loss of the volatile ethanolamine (boiling point 170 °C) [1].
| Evidence Dimension | Amidation Yield and Purity |
| Target Compound Data | 96% yield, <1% residual amine (Pre-formed salt) |
| Comparator Or Baseline | 82% yield, ~6% unreacted acid (In situ mixture) |
| Quantified Difference | 14% absolute increase in yield, elimination of stoichiometric drift |
| Conditions | Thermal dehydration at 160 °C, neat conditions, 4 hours |
Reduces downstream purification costs and ensures batch-to-batch reproducibility by locking the volatile amine into a stable, non-volatile solid precursor.
In supramolecular crystal engineering, the choice of halogen dictates the rigidity of the resulting framework. The 4-bromobenzoate salt exhibits a highly directional halogen bond (Br···O distance ~3.15 Å), resulting in a crystal packing density that is approximately 5% tighter than its closest in-class substitute, ethanolaminium 4-chlorobenzoate (Cl···O distance ~3.32 Å) [1]. This stronger halogen-bonding capability, combined with the robust hydrogen-bonding network of the ethanolaminium cation, makes the bromo-derivative a superior synthon for constructing predictable 3D architectures.
| Evidence Dimension | Halogen Bond Distance and Packing Density |
| Target Compound Data | Br···O distance ~3.15 Å (Ethanolaminium 4-bromobenzoate) |
| Comparator Or Baseline | Cl···O distance ~3.32 Å (Ethanolaminium 4-chlorobenzoate) |
| Quantified Difference | Shorter interaction distance and ~5% higher packing density |
| Conditions | Single-crystal X-ray diffraction at 100 K |
Provides materials scientists with a more rigid and predictable building block for solid-state engineering, crucial for developing advanced functional materials.
Due to its >5,000-fold higher aqueous solubility compared to free 4-bromobenzoic acid, this salt is the ideal aryl halide substrate for environmentally benign, water-based Suzuki-Miyaura or Heck cross-coupling reactions. It allows chemists to perform high-concentration couplings without organic co-solvents, while avoiding the catalyst-poisoning risks associated with inorganic sodium or potassium salts [1].
Procuring this pre-formed 1:1 salt streamlines the bulk synthesis of N-(2-hydroxyethyl)-4-bromobenzamide. By utilizing the salt in direct thermal dehydration, manufacturers bypass the handling of corrosive, volatile liquid ethanolamine, ensuring exact stoichiometry, higher yields (>95%), and significantly reduced purification burdens [2].
The compound serves as a robust, dual-interaction synthon for solid-state materials design. The combination of the heavy bromine atom (providing strong, directional halogen bonding) and the alkanolamine cation (providing a rich hydrogen-bonding network) allows researchers to construct rigid, highly predictable 2D and 3D co-crystal architectures that cannot be achieved with lighter chloro-analogs [3].